5-Chloro-2-(4-chlorophenoxy)benzaldehyde
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Overview
Description
5-Chloro-2-(4-chlorophenoxy)benzaldehyde: is an organic compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . It is characterized by the presence of a benzaldehyde group substituted with chlorine and a chlorophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The aldehyde group (-CHO) in 5-Chloro-2-(4-chlorophenoxy)benzaldehyde allows it to undergo condensation reactions, forming carbon-carbon bonds and constructing larger molecular frameworks.
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Condensation Reactions: Typically involve reagents like amines or hydrazines under acidic or basic conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products:
Condensation Reactions: Result in the formation of imines, hydrazones, or other carbonyl derivatives.
Substitution Reactions: Lead to the formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(4-chlorophenoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems .
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with antimicrobial and anticancer activities .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity . This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
3-(4-Chlorophenoxy)benzaldehyde: Similar in structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-hydroxybenzaldehyde: Similar but contains a hydroxyl group instead of the chlorophenoxy group.
Uniqueness: 5-Chloro-2-(4-chlorophenoxy)benzaldehyde is unique due to the presence of both chlorine and chlorophenoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIBTWMBXIFMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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